1,3,3,5,5-Pentamethylcyclohexanol

Description

BenchChem offers high-quality 1,3,3,5,5-Pentamethylcyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,3,5,5-Pentamethylcyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

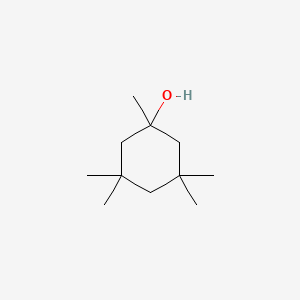

Structure

3D Structure

Properties

CAS No. |

38490-33-4 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

1,3,3,5,5-pentamethylcyclohexan-1-ol |

InChI |

InChI=1S/C11H22O/c1-9(2)6-10(3,4)8-11(5,12)7-9/h12H,6-8H2,1-5H3 |

InChI Key |

BMRINMQQUFUCHR-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(C1)(C)O)(C)C)C |

Canonical SMILES |

CC1(CC(CC(C1)(C)O)(C)C)C |

Other CAS No. |

38490-33-4 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,3,5,5 Pentamethylcyclohexanol

Grignard Reaction-Based Synthesis of 1,3,3,5,5-Pentamethylcyclohexanol

The principal and most documented method for synthesizing 1,3,3,5,5-Pentamethylcyclohexanol involves the nucleophilic addition of a methyl group to the carbonyl carbon of 3,3,5,5-Tetramethylcyclohexanone (B79423). This transformation is classically achieved using a Grignard reagent.

Reaction of 3,3,5,5-Tetramethylcyclohexanone with Methylmagnesium Halides

The core of this synthetic approach is the Grignard reaction, where an organomagnesium halide, specifically a methylmagnesium halide (CH₃MgX), acts as a potent nucleophile. wikipedia.org The methyl group from the Grignar reagent attacks the electrophilic carbonyl carbon of 3,3,5,5-Tetramethylcyclohexanone. This addition breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate. A subsequent acidic workup step is required to protonate the alkoxide, yielding the final tertiary alcohol, 1,3,3,5,5-Pentamethylcyclohexanol. doubtnut.com This reaction is a key step in a multi-step sequence to produce the pharmaceutical agent Neramexane. youtube.com

Influence of Methylmagnesium Chloride and Iodide on Reaction Efficacy

The choice of the halogen in the methylmagnesium halide reagent can influence the reaction's effectiveness. While both methylmagnesium chloride (CH₃MgCl) and methylmagnesium iodide (CH₃MgI) can be used to convert 3,3,5,5-tetramethylcyclohexanone into the desired product, differences in reactivity and by-product formation are noted in related syntheses. youtube.compressbooks.pub For the synthesis of the precursor ketone, 3,3,5,5-tetramethylcyclohexanone, from isophorone, the use of methylmagnesium chloride was found to be advantageous over methylmagnesium bromide and iodide, particularly in suppressing by-products and achieving high yields. uni-regensburg.de This suggests that for the subsequent step to 1,3,3,5,5-pentamethylcyclohexanol, methylmagnesium chloride is a highly effective and potentially preferred reagent for industrial applications due to its efficiency and cleaner reaction profile. pressbooks.pubuni-regensburg.de

Optimization of Reaction Parameters, including Temperature and Solvent

Optimizing reaction parameters is crucial for maximizing yield and purity. Key variables in the Grignard synthesis of 1,3,3,5,5-Pentamethylcyclohexanol are the solvent and the reaction temperature.

Solvent: Ethereal solvents are essential for stabilizing the Grignard reagent. wikipedia.org Tetrahydrofuran (THF) is a commonly used solvent for this specific reaction. pressbooks.pub Diethyl ether is another standard solvent for Grignard reactions. wikipedia.org

Temperature: The reaction is exothermic and requires careful temperature control. One documented procedure specifies that a solution of 3,3,5,5-tetramethylcyclohexanone in THF is added to the methylmagnesium chloride solution while maintaining the temperature between 5 and 15 °C. pressbooks.pub Keeping the temperature low is a general strategy in Grignard additions to carbonyls to control the reaction rate and minimize side reactions. doubtnut.com

Below is a table summarizing typical reaction parameters for this synthesis.

| Parameter | Condition | Purpose | Source |

| Reactant 1 | 3,3,5,5-Tetramethylcyclohexanone | Ketone precursor | pressbooks.pub |

| Reactant 2 | Methylmagnesium chloride | Grignard reagent | pressbooks.pub |

| Solvent | Tetrahydrofuran (THF) | Stabilizes Grignard reagent | pressbooks.pub |

| Temperature | 5 - 15 °C | Controls reaction rate, minimizes by-products | pressbooks.pub |

| Post-reaction | Stirring for 60 minutes | Ensures complete reaction | pressbooks.pub |

| Workup | Diluted hydrochloric acid | Decomposes excess Grignard reagent and magnesium compounds | pressbooks.pub |

Yield Optimization and Purity Assessment in 1,3,3,5,5-Pentamethylcyclohexanol Preparation

Achieving a high yield and ensuring the purity of the final product are paramount. In a documented synthesis, the reaction of 3,3,5,5-tetramethylcyclohexanone with methylmagnesium chloride in THF resulted in a quantitative crude yield of 1,3,3,5,5-pentamethylcyclohexanol. pressbooks.pub The purity of this crude product was assessed using gas-liquid chromatography (GLC), which determined the target compound to be present at approximately 95% by weight. pressbooks.pub Subsequent purification steps, such as extraction with a solvent like petroleum ether and distillation to remove the solvent, are employed to isolate the final product. pressbooks.pub

| Metric | Result | Method of Determination | Source |

| Crude Yield | Quantitative | Gravimetric analysis after solvent removal | pressbooks.pub |

| Purity | ~95% by weight | Gas-Liquid Chromatography (GLC) | pressbooks.pub |

Alternative Synthetic Approaches to 1,3,3,5,5-Pentamethylcyclohexanol

While the Grignard reaction is the most prominent route, other organometallic reactions could theoretically be employed to synthesize 1,3,3,5,5-Pentamethylcyclohexanol from its ketone precursor.

One potential alternative involves the use of organolithium reagents, such as methyllithium (B1224462) (CH₃Li). pressbooks.pub Organolithium reagents are known to react with ketones in a manner similar to Grignard reagents to produce alcohols. youtube.compressbooks.pub They are often more reactive than their Grignard counterparts, which could be an advantage, but they also require strictly anhydrous conditions. pressbooks.pub The reaction would proceed via the nucleophilic addition of the methyllithium to the carbonyl group of 3,3,5,5-tetramethylcyclohexanone, followed by an aqueous workup to yield the tertiary alcohol.

Another alternative is the Barbier reaction. wikipedia.orgnrochemistry.com Unlike the Grignard reaction where the organometallic reagent is prepared separately, the Barbier reaction involves the in situ generation of the organometallic species. wikipedia.org In this case, methyl iodide or another methyl halide would be reacted with a metal (such as magnesium, zinc, or indium) in the presence of 3,3,5,5-tetramethylcyclohexanone. wikipedia.org This method can be advantageous, especially if the organometallic reagent is unstable. nrochemistry.com

Advanced Spectroscopic Characterization of 1,3,3,5,5 Pentamethylcyclohexanol

Mass Spectrometric Investigations of 1,3,3,5,5-Pentamethylcyclohexanol

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

Electron Ionization Mass Spectrometry Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass spectrum of 1,3,3,5,5-pentamethylcyclohexanol (molar mass 170.29 g/mol ) exhibits a characteristic fragmentation pattern that provides structural information.

The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 170. However, in the case of alcohols, this peak is often weak or absent due to the facile loss of a water molecule. A prominent peak is frequently observed at M-18, corresponding to the loss of H₂O.

Other significant fragmentation pathways for cyclohexanol (B46403) derivatives involve the cleavage of C-C bonds within the ring and the loss of alkyl groups. For 1,3,3,5,5-pentamethylcyclohexanol, key fragment ions are expected from the loss of methyl (CH₃•) and larger alkyl radicals. The cleavage of the bond adjacent to the hydroxyl group is a common fragmentation route for alcohols. The fragmentation of the pentamethylcyclohexane ring structure typically results in a series of carbocation fragments separated by 14 mass units (CH₂).

A representative, though not exhaustive, list of potential key fragments based on general principles of mass spectrometry is provided below.

| m/z | Proposed Fragment |

| 170 | [C₁₁H₂₂O]⁺• (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| 152 | [M - H₂O]⁺• |

| 137 | [M - H₂O - CH₃]⁺ |

| 113 | [M - C₄H₉]⁺ |

| 95 | [C₇H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

| This table is illustrative of expected fragments based on chemical principles. |

Isotopic Abundance Analysis for Elemental Composition

Isotopic abundance analysis is a technique that examines the relative intensities of isotopic peaks in a mass spectrum to help determine the elemental formula of a compound. The natural abundance of isotopes like ¹³C, ¹⁷O, and ¹⁸O results in small peaks at m/z values higher than the monoisotopic molecular ion peak (M⁺).

For 1,3,3,5,5-pentamethylcyclohexanol (C₁₁H₂₂O), the expected isotopic distribution can be calculated based on the natural abundances of the constituent elements.

Carbon: With 11 carbon atoms, the probability of incorporating one ¹³C atom (natural abundance ~1.1%) results in an M+1 peak with a relative intensity of approximately 12.1% (11 x 1.1%).

Oxygen: The presence of one oxygen atom contributes to the M+2 peak due to the ¹⁸O isotope (natural abundance ~0.205%).

By precisely measuring the relative intensities of these isotopic peaks, it is possible to constrain the elemental formula of the parent ion and its fragments, confirming the presence of 11 carbon atoms and one oxygen atom in the molecular ion. This method is particularly powerful when combined with high-resolution mass spectrometry, which can determine the exact mass of the ions.

Infrared Spectroscopy of 1,3,3,5,5-Pentamethylcyclohexanol

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Assignment of Fundamental Vibrational Modes

The IR spectrum of 1,3,3,5,5-pentamethylcyclohexanol displays several characteristic absorption bands that can be assigned to specific vibrational modes of the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretching | Alcohol |

| 2950-2850 | C-H stretching | Alkane (CH₃, CH₂) |

| ~1465 | C-H bending (scissoring) | Methylene (B1212753) (CH₂) |

| ~1365 | C-H bending (umbrella) | gem-Dimethyl |

| ~1130 | C-O stretching | Tertiary Alcohol |

Data is based on typical IR absorption ranges and the NIST gas-phase IR spectrum for 1,3,3,5,5-pentamethylcyclohexanol.

Analysis of Hydroxyl Group Stretching and Bending Frequencies

The hydroxyl (-OH) group is responsible for the most prominent and easily identifiable peaks in the IR spectrum of an alcohol.

O-H Stretching: A strong and broad absorption band is typically observed in the region of 3200-3600 cm⁻¹. In the gas-phase spectrum of 1,3,3,5,5-pentamethylcyclohexanol, this stretching vibration appears as a broad band centered around 3400 cm⁻¹. chemnet.com The broadening of this peak is a result of intermolecular hydrogen bonding, which is significant in condensed phases and can persist in the gas phase at sufficient pressures.

O-H Bending: The in-plane bending vibration of the O-H bond typically appears in the region of 1330-1440 cm⁻¹, though it can be difficult to distinguish from C-H bending vibrations in complex molecules.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond in a tertiary alcohol like 1,3,3,5,5-pentamethylcyclohexanol gives rise to a strong absorption band in the fingerprint region, typically around 1130-1200 cm⁻¹. This band is clearly visible in the spectrum and is characteristic of the C-O bond in this structural environment. chemnet.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 1,3,3,5,5-Pentamethylcyclohexanol

Due to the symmetry of the molecule, several of the methyl and methylene groups are chemically equivalent. The structure contains a plane of symmetry passing through the C1-OH bond and the C4 methylene group. This results in fewer signals than the total number of protons or carbons.

Expected ¹H NMR Signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~0.9-1.0 | Singlet | 6H | Axial and Equatorial CH₃ at C3 |

| ~1.0-1.1 | Singlet | 6H | Axial and Equatorial CH₃ at C5 |

| ~1.2-1.3 | Singlet | 3H | CH₃ at C1 |

| ~1.3-1.5 | Multiplet | 4H | Axial and Equatorial CH₂ at C2 and C6 |

| ~1.5-1.7 | Multiplet | 2H | Axial and Equatorial CH₂ at C4 |

| Variable | Singlet | 1H | OH |

Expected ¹³C NMR Signals:

| Predicted Chemical Shift (ppm) | Carbon Type | Assignment |

| ~25-30 | CH₃ | C3 and C5 Methyls |

| ~30-35 | CH₃ | C1 Methyl |

| ~35-40 | C | C3 and C5 (quaternary) |

| ~45-50 | CH₂ | C4 Methylene |

| ~50-55 | CH₂ | C2 and C6 Methylenes |

| ~70-75 | C | C1 (quaternary, bearing OH) |

These tables represent predicted values based on chemical shift correlation tables and analysis of similar structures. Actual experimental values may vary.

Proton NMR Chemical Shifts and Spin-Spin Coupling Interactions

The ¹H NMR spectrum of 1,3,3,5,5-pentamethylcyclohexanol is anticipated to be complex due to the presence of multiple, chemically distinct proton environments within the rigid cyclohexane (B81311) chair conformation. The proton attached to the carbon bearing the hydroxyl group (C1-H) is expected to be the most downfield signal, significantly influenced by the electronegativity of the adjacent oxygen atom. Its chemical shift would likely fall in the range of 3.5-4.0 ppm. The multiplicity of this signal would depend on the number of adjacent axial and equatorial protons, likely appearing as a multiplet.

The five methyl groups will give rise to distinct signals. The methyl group at C1 would be a singlet, as it has no adjacent protons to couple with. The two axial and two equatorial methyl groups at the C3 and C5 positions are diastereotopic and thus chemically non-equivalent. This non-equivalence would result in separate signals for these groups. The axial methyl groups are expected to be shielded (shifted to a higher field) compared to their equatorial counterparts due to the anisotropic effects of the cyclohexane ring.

The methylene protons at C2, C4, and C6 are also diastereotopic (axial and equatorial) and would exhibit complex splitting patterns. They would show geminal coupling to each other and vicinal coupling to the adjacent methine proton (at C1) and other methylene protons. The spin-spin coupling constants (J-values) would be crucial in assigning these protons, with typical values for axial-axial, axial-equatorial, and equatorial-equatorial couplings being in the ranges of 10-13 Hz, 2-5 Hz, and 2-5 Hz, respectively.

Table 1: Predicted ¹H NMR Data for 1,3,3,5,5-Pentamethylcyclohexanol

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C1-H | 3.5 - 4.0 | Multiplet | J_ax-ax, J_ax-eq |

| C2-H (axial) | 1.2 - 1.6 | Multiplet | J_gem, J_ax-ax, J_ax-eq |

| C2-H (equatorial) | 1.6 - 1.9 | Multiplet | J_gem, J_ax-eq, J_eq-eq |

| C4-H (axial) | 1.2 - 1.6 | Multiplet | J_gem, J_ax-ax, J_ax-eq |

| C4-H (equatorial) | 1.6 - 1.9 | Multiplet | J_gem, J_ax-eq, J_eq-eq |

| C6-H (axial) | 1.2 - 1.6 | Multiplet | J_gem, J_ax-ax, J_ax-eq |

| C6-H (equatorial) | 1.6 - 1.9 | Multiplet | J_gem, J_ax-eq, J_eq-eq |

| C1-CH ₃ | 1.1 - 1.3 | Singlet | N/A |

| C3, C5-CH ₃ (axial) | 0.8 - 1.0 | Singlet | N/A |

| C3, C5-CH ₃ (equatorial) | 1.0 - 1.2 | Singlet | N/A |

| OH | Variable | Broad Singlet | N/A |

Carbon-13 NMR Structural Elucidation and Quaternary Carbon Characterization

The ¹³C NMR spectrum provides a clear map of the carbon skeleton of 1,3,3,5,5-pentamethylcyclohexanol. Due to the molecule's symmetry, fewer than 11 signals may be observed. The carbon atom attached to the hydroxyl group (C1) is expected to be the most deshielded among the ring carbons, with a chemical shift in the range of 65-75 ppm.

A key feature of the ¹³C NMR spectrum is the characterization of the quaternary carbons. The carbons at positions C3 and C5, each bearing two methyl groups, are quaternary and would appear as weak signals in the spectrum. Their chemical shifts are predicted to be in the range of 30-40 ppm. The signals for the methyl carbons would also be distinct. The C1-methyl carbon would have a different chemical shift from the C3 and C5 methyl carbons. Furthermore, the axial and equatorial methyl carbons at C3 and C5 are chemically non-equivalent and should produce separate signals. The methylene carbons (C2, C4, and C6) are also expected to show distinct signals due to their different chemical environments.

Table 2: Predicted ¹³C NMR Data for 1,3,3,5,5-Pentamethylcyclohexanol

| Carbon | Predicted Chemical Shift (ppm) |

| C 1 | 65 - 75 |

| C 2, C 6 | 40 - 50 |

| C 3, C 5 | 30 - 40 (Quaternary) |

| C 4 | 45 - 55 |

| C 1-CH₃ | 20 - 30 |

| C 3, C 5-CH₃ (axial) | 25 - 35 |

| C 3, C 5-CH₃ (equatorial) | 28 - 38 |

Raman Spectroscopy and Other Complementary Spectroscopic Techniques

Raman spectroscopy offers complementary information to NMR by probing the vibrational modes of the molecule. For 1,3,3,5,5-pentamethylcyclohexanol, the Raman spectrum would be characterized by strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The C-C stretching and bending vibrations of the cyclohexane ring would appear in the fingerprint region (800-1500 cm⁻¹). The C-O stretching vibration, expected around 1000-1200 cm⁻¹, would also be a key feature. The vibrations associated with the methyl groups, such as symmetric and asymmetric bending, would contribute to the complexity of the fingerprint region. Due to the lack of a strong dipole moment change associated with many of the symmetric vibrations of the substituted cyclohexane ring, some of these modes may be more prominent in the Raman spectrum than in an infrared (IR) spectrum.

Other complementary techniques such as mass spectrometry would be invaluable for confirming the molecular weight of the compound. High-resolution mass spectrometry could provide the exact molecular formula. Infrared spectroscopy would clearly show the characteristic broad O-H stretching band of the alcohol group around 3200-3600 cm⁻¹ and the C-H stretching vibrations.

Chemical Transformations and Derivative Chemistry of 1,3,3,5,5 Pentamethylcyclohexanol

Derivatization Reactions of the Hydroxyl Moiety

The tertiary nature of the hydroxyl group in 1,3,3,5,5-pentamethylcyclohexanol directs its reactivity towards reactions that proceed via a stable tertiary carbocation intermediate. The Ritter reaction is a prominent example of such a transformation, providing a pathway to N-substituted amide derivatives. wikipedia.orgquora.com

The synthesis of N-acetylated cyclohexanamine derivatives from 1,3,3,5,5-pentamethylcyclohexanol can be achieved through the Ritter reaction using acetonitrile (B52724) (CH₃CN) in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgyoutube.com The reaction is initiated by the protonation of the hydroxyl group by the acid, followed by the elimination of a water molecule to form a stable tertiary carbocation. This carbocation is then attacked by the nitrogen atom of acetonitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final N-acetylated amide product, N-(1,3,3,5,5-pentamethylcyclohexyl)acetamide. youtube.comorganic-chemistry.org

The general mechanism for the Ritter reaction is as follows:

Formation of a carbocation: The tertiary alcohol is protonated by a strong acid, followed by the loss of water to generate a stable tertiary carbocation. youtube.com

Nucleophilic attack by nitrile: The lone pair of electrons on the nitrogen atom of the nitrile attacks the carbocation, forming a nitrilium ion. youtube.com

Hydrolysis: The nitrilium ion is then hydrolyzed by water to form the N-substituted amide. youtube.com

Interactive Data Table: General Conditions for Ritter Reaction with Tertiary Alcohols

| Reactant | Reagent | Catalyst | Product Type | Typical Yield |

| Tertiary Alcohol | Acetonitrile | Strong Acid (e.g., H₂SO₄) | N-tert-alkyl acetamide | High |

| Tertiary Alcohol | Hydrogen Cyanide | Strong Acid (e.g., H₂SO₄) | N-tert-alkyl formamide (B127407) | Good |

| Tertiary Alcohol | Chloroacetonitrile (B46850) | Strong Acid (e.g., H₂SO₄) | N-tert-alkyl chloroacetamide | Moderate to High |

Similarly to N-acetylation, N-formylated cyclohexanamine derivatives can be synthesized from 1,3,3,5,5-pentamethylcyclohexanol via the Ritter reaction. In this case, hydrogen cyanide (HCN) or a suitable derivative like trimethylsilyl (B98337) cyanide is used as the nitrile source. openochem.orgaskfilo.comorganic-chemistry.org The reaction proceeds through the same carbocation and nitrilium ion intermediates as described for N-acetylation, with the final hydrolysis step yielding N-(1,3,3,5,5-pentamethylcyclohexyl)formamide. The use of formamide itself as a reagent in the presence of an acid catalyst can also lead to the desired N-formylated product. nih.govacs.org The synthesis of N-substituted formamides is of particular interest as they are precursors for the production of isocyanides. organic-chemistry.orgnih.govorganic-chemistry.org

A specific example of the derivatization of 1,3,3,5,5-pentamethylcyclohexanol is its conversion to a halogenated cyclohexane (B81311) amide. The reaction of 1,3,3,5,5-pentamethylcyclohexanol with chloroacetonitrile in a Ritter reaction yields 1-chloroacetamido-1,3,3,5,5-pentamethylcyclohexane. youtube.com This transformation is a key step in the synthesis of the pharmaceutical compound Neramexane. youtube.comgoogle.com The reaction follows the characteristic mechanism of the Ritter reaction, demonstrating the utility of this method for introducing functionalized amide moieties onto the highly substituted cyclohexane ring.

Dehydration Reactions and Olefin Formation from 1,3,3,5,5-Pentamethylcyclohexanol

The elimination of water from alcohols, known as dehydration, is a common method for the synthesis of alkenes. For tertiary alcohols such as 1,3,3,5,5-pentamethylcyclohexanol, this reaction is typically acid-catalyzed and proceeds readily. libretexts.orgbyjus.com

The acid-catalyzed dehydration of 1,3,3,5,5-pentamethylcyclohexanol leads to the formation of 1,3,3,5,5-pentamethylcyclohexene. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid. libretexts.orgosti.gov The highly substituted nature of the resulting alkene makes it the thermodynamically favored product.

Interactive Data Table: Dehydration of Tertiary Alcohols

| Starting Material | Catalyst | Product | Key Principle |

| Tertiary Alcohol | Strong Acid (e.g., H₂SO₄, H₃PO₄) | Alkene | E1 Mechanism, Zaitsev's Rule |

| 1,3,3,5,5-Pentamethylcyclohexanol | Strong Acid | 1,3,3,5,5-Pentamethylcyclohexene | Formation of the most stable, most substituted alkene |

The dehydration of tertiary alcohols like 1,3,3,5,5-pentamethylcyclohexanol proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgbyjus.com The key steps of this mechanism are:

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). quora.comquora.com

Formation of a carbocation: The protonated alcohol dissociates, forming a stable tertiary carbocation and a water molecule. This step is the rate-determining step of the reaction. byjus.com

Deprotonation: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. quora.com

The regioselectivity of the dehydration is governed by Zaitsev's rule , which states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. osti.govquora.comstudysmarter.co.ukmasterorganicchemistry.comlibretexts.org In the case of 1,3,3,5,5-pentamethylcyclohexanol, the formation of 1,3,3,5,5-pentamethylcyclohexene is highly favored because any other possible alkene product would be less substituted and thus less stable. The steric hindrance provided by the gem-dimethyl groups at the 3- and 5-positions also directs the elimination to form the endocyclic alkene as the sole major product, as the formation of an exocyclic double bond would be sterically less favorable.

Reactions Involving the Cyclohexane Ring System

The cyclohexane ring of 1,3,3,5,5-pentamethylcyclohexanol and its derivatives can undergo a variety of transformations, including functionalization at positions activated by a double bond (allylic and homoallylic) and skeletal rearrangements that can lead to changes in ring size.

Dehydration of 1,3,3,5,5-pentamethylcyclohexanol would lead to the formation of 1,3,3,5,5-pentamethylcyclohexene. This alkene possesses allylic and homoallylic C-H bonds that are potential sites for functionalization.

Allylic Functionalization: The direct functionalization of allylic C-H bonds is a powerful tool in organic synthesis, often catalyzed by transition metals like palladium, rhodium, and iridium. rsc.orgberkeley.edursc.org For a derivative like 1,3,3,5,5-pentamethylcyclohexene, allylic oxidation could introduce a new functional group at the C2 or C6 positions. The regioselectivity of such reactions would be heavily influenced by the steric hindrance imposed by the gem-dimethyl groups. While direct C-H functionalization is an attractive modern method, classical approaches involving radical halogenation followed by nucleophilic substitution are also feasible.

Homoallylic Functionalization: Reactions at the homoallylic position (C4 in 1,3,3,5,5-pentamethylcyclohexene) are less common but can be achieved under specific conditions, often involving radical intermediates or transition metal-catalyzed C-H activation.

The table below summarizes representative examples of allylic functionalization on substituted cyclohexene (B86901) systems, which serve as models for the potential reactivity of 1,3,3,5,5-pentamethylcyclohexene.

| Substrate Analogue | Reagents and Conditions | Product Type | Key Observation |

| 1-Methylcyclohexene | NBS, light | Allylic bromide | Bromination occurs at the more substituted allylic position. |

| Cyclohexene | Pd(OAc)₂, Benzoquinone, AcOH | Allylic acetate | Direct C-H acetoxylation. |

| Terminal Alkenes | 1. Pd-cat. oxidation; 2. Ir-cat. substitution | Chiral allylic products | One-pot oxidation and enantioselective substitution. berkeley.edu |

The highly substituted nature of the 1,3,3,5,5-pentamethylcyclohexyl skeleton makes it a candidate for various rearrangement reactions, particularly those involving carbocationic intermediates. Such reactions can lead to either an expansion or a contraction of the cyclohexane ring. wikipedia.org

Ring Expansion: Carbocation formation at a carbon atom adjacent to the ring, or on the ring itself, can trigger a ring expansion. chemistrysteps.comyoutube.com For instance, treatment of a derivative like 1-ethynyl-1,3,3,5,5-pentamethylcyclohexanol with acid could lead to a Meyer-Schuster rearrangement, which under certain conditions might be followed by or compete with ring expansion pathways. A classic method for ring expansion is the Tiffeneau-Demjanov rearrangement, which involves the diazotization of a 1-(aminomethyl)cyclohexanol. Another relevant transformation is the Beckmann rearrangement of a cyclohexanone (B45756) oxime, which is used industrially to produce caprolactam from cyclohexanone oxime and results in the insertion of a nitrogen atom into the ring. byjus.comlibretexts.org

Ring Contraction: Ring contraction reactions can occur under various conditions, often driven by the formation of a more stable carbocation or by specific rearrangement pathways like the Favorskii rearrangement of α-haloketones. chemistrysteps.comresearchgate.net For example, the formation of a carbocation on the cyclohexane ring of a 1,3,3,5,5-pentamethylcyclohexanol derivative could potentially lead to a 1,2-alkyl shift, resulting in a substituted cyclopentyl system. chemistrysteps.com Photochemically induced ring contractions of saturated heterocycles have also been reported and offer a modern approach to skeletal diversification. nih.gov

The following table outlines general types of rearrangement reactions applicable to cyclic systems, which could be explored for derivatives of 1,3,3,5,5-pentamethylcyclohexanol.

| Rearrangement Type | Typical Substrate | Key Transformation | Potential Application |

| Pinacol Rearrangement | 1,2-Diol | Acid-catalyzed rearrangement of a vicinal diol to a ketone. | Could be applied to a diol derivative of the title compound. |

| Beckmann Rearrangement | Oxime | Conversion of an oxime to an amide or lactam. byjus.comlibretexts.org | Ring expansion of a corresponding cyclohexanone oxime. |

| Tiffeneau-Demjanov | Aminohydrin | Ring expansion or contraction via a diazotized intermediate. | Could lead to cycloheptanone (B156872) or cyclopentyl derivatives. |

| Favorskii Rearrangement | α-Haloketone | Base-induced rearrangement to a carboxylic acid derivative with ring contraction. chemistrysteps.comresearchgate.net | Synthesis of a pentamethylcyclopentanecarboxylic acid. |

This table provides examples of general rearrangement reactions. Specific studies on 1,3,3,5,5-pentamethylcyclohexanol derivatives are not available in the reviewed literature.

1,3,3,5,5-Pentamethylcyclohexanol as a Synthetic Building Block for Complex Molecules

Substituted cyclohexanes are valuable starting materials in the synthesis of complex natural products and other biologically active molecules. nih.govnih.gov The rigid, sterically defined framework of 1,3,3,5,5-pentamethylcyclohexanol, after appropriate functionalization, could serve as a scaffold for the construction of more elaborate structures.

The gem-dimethyl groups at positions 3 and 5 provide a unique steric and electronic environment that can be exploited to control the stereochemistry of subsequent reactions. The conformational locking effect of these groups can influence the facial selectivity of reactions on the ring.

While no direct applications of 1,3,3,5,5-pentamethylcyclohexanol as a building block in total synthesis have been found in the surveyed literature, its structural motifs are present in some classes of natural products, such as certain terpenoids and steroids. The synthesis of highly substituted cyclohexane derivatives is an active area of research, often employing organocatalytic domino reactions to create multiple stereocenters in a single pot. nih.gov Such strategies could potentially be adapted for the synthesis of functionalized derivatives of 1,3,3,5,5-pentamethylcyclohexanol, which could then be elaborated into more complex molecular targets.

Computational and Theoretical Chemistry Studies Involving 1,3,3,5,5 Pentamethylcyclohexanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1,3,3,5,5-pentamethylcyclohexanol, these methods could provide invaluable insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

While specific Density Functional Theory (DFT) studies on 1,3,3,5,5-pentamethylcyclohexanol are not readily found in the literature, this computational method is a powerful tool for determining the optimized molecular geometry and relative energies of its conformers. DFT calculations would likely focus on the chair conformations of the cyclohexanol (B46403) ring, which are generally the most stable for six-membered rings. gmu.edupressbooks.pub

The presence of five methyl groups and a hydroxyl group would lead to several possible stereoisomers and conformers. For a given stereoisomer, DFT would be employed to calculate the energies of the different chair conformations, including those with the hydroxyl group in an axial or equatorial position. The steric hindrance introduced by the bulky gem-dimethyl groups at positions 3 and 5, and the methyl group at position 1, would significantly influence the conformational preferences. youtube.com It is anticipated that the conformer with the maximum number of bulky substituents in the more spacious equatorial positions would be the most stable.

A hypothetical DFT study would involve geometry optimization of all possible low-energy conformers. The resulting data would include bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. The relative energies of these conformers would allow for the prediction of their population distribution at a given temperature.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer of cis-1,3,3,5,5-Pentamethylcyclohexanol (Illustrative Example) No specific published data is available for this compound. The following table is for illustrative purposes only and is based on general knowledge of substituted cyclohexanes.

| Parameter | Value |

| C1-O Bond Length (Å) | 1.43 |

| C-C Ring Bond Lengths (Å) | 1.53 - 1.55 |

| C-H Bond Lengths (Å) | 1.09 - 1.10 |

| C-C-C Ring Angles (°) | 110 - 112 |

| C-O-H Angle (°) | 108.5 |

Analysis of Molecular Orbitals and Electron Density Distribution

An analysis of the molecular orbitals and electron density distribution, typically performed as part of a DFT study, would offer insights into the reactivity of 1,3,3,5,5-pentamethylcyclohexanol. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. proquest.com

For 1,3,3,5,5-pentamethylcyclohexanol, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to the presence of lone pairs. The LUMO would likely be distributed over the sigma anti-bonding orbitals of the cyclohexane (B81311) ring. The electron density distribution would show a higher density around the electronegative oxygen atom.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1,3,3,5,5-Pentamethylcyclohexanol (Illustrative Example) No specific published data is available for this compound. The following table is for illustrative purposes only.

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 11.6 |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While no specific MD simulations for 1,3,3,5,5-pentamethylcyclohexanol have been reported, this technique would be ideal for exploring its conformational landscape. researchgate.netnih.gov

An MD simulation would model the movement of the atoms of the molecule over time, providing a detailed picture of the conformational changes, such as ring-flipping between different chair and boat conformations. pressbooks.pubresearchgate.net For a polysubstituted cyclohexane like this, MD simulations could reveal the pathways and energy barriers for these conformational transitions. The simulations could also be used to study the molecule's behavior in different solvents, providing insights into solute-solvent interactions. nih.govrsc.org

The results of an MD simulation would include trajectories of all atoms, from which various properties could be calculated, such as the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function to understand the local environment around the molecule.

Electronic-Topological Investigations of Structure-Property Relationships

Electronic-topological methods, often used in Quantitative Structure-Activity Relationship (QSAR) studies, aim to find correlations between the electronic and topological features of a molecule and its macroscopic properties. researchgate.netnih.gov There are no known electronic-topological investigations specifically for 1,3,3,5,5-pentamethylcyclohexanol.

Identification and Characterization of Active Molecular Fragments

In the context of QSAR, the identification of active molecular fragments is a key step. For 1,3,3,5,5-pentamethylcyclohexanol, this would involve computationally "breaking down" the molecule into fragments and assessing the contribution of each to a particular property of interest (e.g., toxicity or receptor binding affinity). researchgate.netnih.gov The hydroxyl group would likely be identified as a key fragment for hydrogen bonding interactions, while the bulky alkyl groups would contribute to the molecule's lipophilicity and steric interactions.

Correlation of Atomic Charges and Interatomic Distances with Molecular Properties

This subsection of electronic-topological investigation would involve a statistical analysis to correlate calculated atomic charges and interatomic distances with observed molecular properties. For instance, the partial charge on the hydroxyl oxygen and hydrogen could be correlated with the molecule's ability to act as a hydrogen bond donor. Similarly, the interatomic distances between the methyl groups could be related to the steric bulk and its influence on how the molecule fits into a receptor site. The lack of experimental data for specific biological activities or physicochemical properties of 1,3,3,5,5-pentamethylcyclohexanol makes such a correlational study currently unfeasible.

Molecular Docking Studies of 1,3,3,5,5-Pentamethylcyclohexanol as a Potential Ligand Constituent

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is widely used in drug discovery to screen for potential therapeutic agents by simulating their interaction with a biological target, typically a protein.

Recent in silico studies have explored the potential of phytoconstituents from traditional medicinal formulations to act as inhibitors of proteins involved in inflammatory diseases like psoriasis. rjptonline.org In one such study, 1,3,3,5,5-pentamethylcyclohexanol was identified as a component of a polyherbal oil and was investigated for its ability to bind to key inflammatory proteins. rjptonline.org

The primary goal of molecular docking is to identify the binding pose of a ligand in the active site of a protein and to characterize the non-covalent interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. For 1,3,3,5,5-pentamethylcyclohexanol, docking simulations were performed against tumor necrosis factor-alpha (TNF-α) and interleukin-17A (IL-17A), two proteins that are validated targets in the treatment of psoriasis. rjptonline.org

The study utilized AutoDock Vina, a common software for molecular docking, to predict the binding affinity and interactions. rjptonline.org The process involves preparing the 3D structures of both the ligand (1,3,3,5,5-pentamethylcyclohexanol) and the protein targets. The ligand is typically treated as flexible, allowing its bonds to rotate, while the protein is often kept rigid. rjptonline.org A grid box is defined around the active site of the protein, and a genetic algorithm is used to explore different conformations of the ligand within this space to find the most favorable binding mode. rjptonline.org Although the broader study shortlisted other compounds with stronger interactions, the inclusion of 1,3,3,5,5-pentamethylcyclohexanol in the screening library indicates its potential as a scaffold or constituent in the design of new therapeutic agents. rjptonline.org

Binding affinity is a measure of the strength of the interaction between a ligand and its target protein, and it is often reported as a negative value in kcal/mol, where a more negative value indicates a stronger binding. Ligand efficiency (LE) is a metric that relates the binding affinity to the size of the molecule (e.g., the number of heavy atoms), providing a measure of how efficiently the molecule binds.

In the docking study involving 1,3,3,5,5-pentamethylcyclohexanol against inflammatory targets, the binding affinities were calculated. While this specific compound was not among the top performers, the study highlighted other phytoconstituents from the same formulation that showed promising binding energies, ranging from -8.2 to -6.6 kcal/mol for IL-17A and -7.8 to -5.6 kcal/mol for TNF-α. rjptonline.org For instance, another compound from the same source, 2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol, was found to inhibit both proteins effectively. rjptonline.org The evaluation of 1,3,3,5,5-pentamethylcyclohexanol within this computational framework provides valuable data points for structure-activity relationship studies and for the future design of more potent inhibitors based on its chemical structure.

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) Range for Shortlisted Compounds |

| Interleukin-17A (IL-17A) | Phytoconstituents from SVKT | -8.2 to -6.6 |

| Tumor Necrosis Factor-alpha (TNF-α) | Phytoconstituents from SVKT | -7.8 to -5.6 |

Future Directions and Emerging Research Areas for 1,3,3,5,5 Pentamethylcyclohexanol

Development of Green Chemistry Approaches for its Synthesis

The synthesis of 1,3,3,5,5-Pentamethylcyclohexanol has traditionally been achieved through methods such as the reaction of 3,3,5,5-tetramethylcyclohexanone (B79423) with methylmagnesium chloride. chemicalbook.com However, in line with the principles of green chemistry, researchers are now focusing on developing more sustainable and environmentally benign synthetic routes. uniroma1.it These efforts aim to reduce waste, eliminate the use of hazardous reagents, and improve energy efficiency. uniroma1.it

One promising approach is the use of solvent-free methodologies. For instance, the reduction of related ketones has been successfully achieved using sodium borohydride (B1222165) supported on alumina (B75360) in a solid-state reaction, offering a greener alternative to conventional solvent-based reductions. researchgate.net Another avenue being explored is the use of continuous-flow reactors, which can lead to significant waste prevention and improved process control. uniroma1.it While some greener methods may initially be slower or require more energy, ongoing research is focused on optimizing these processes to make them fully sustainable. uniroma1.it The use of heterogeneous catalysts, which can be easily separated and recycled, is also a key strategy in developing greener synthetic pathways. researchgate.net

A patented method for the synthesis of 3,3,5-trimethylcyclohexanol, a structurally related compound, highlights the potential for high-yield, continuous production with minimal environmental impact. This process utilizes a Zn-promoted Ni-Mo unsupported catalyst in a fixed-bed reactor, achieving high conversion rates and selectivity. patsnap.com Such approaches could be adapted for the synthesis of 1,3,3,5,5-Pentamethylcyclohexanol.

Exploration of 1,3,3,5,5-Pentamethylcyclohexanol in Catalyst Design

The unique steric and electronic properties of 1,3,3,5,5-Pentamethylcyclohexanol make it an interesting candidate for use in catalyst design. Its bulky pentamethylcyclohexyl group could serve as a sterically demanding ligand or counterion, influencing the selectivity and activity of catalytic reactions.

In the broader context of catalyst development, the design of novel ligands is crucial for achieving high performance in various chemical transformations. For example, the development of composite catalysts, such as Ru/Nb2O5-nC18PA, has shown that modifying the catalyst surface can significantly enhance selectivity in hydrogenation reactions. whiterose.ac.ukrsc.org The incorporation of molecules like 1,3,3,5,5-Pentamethylcyclohexanol into such systems could provide new avenues for controlling reaction outcomes.

The field of multicomponent reactions (MCRs), which are often catalyzed by transition metals, is another area where novel ligands derived from or incorporating 1,3,3,5,5-Pentamethylcyclohexanol could be beneficial. researchgate.net The steric bulk of the pentamethylcyclohexyl group could play a role in directing the assembly of multiple starting materials into complex products. researchgate.net

Integration of Machine Learning in Predicting its Reactivity and Properties

The application of machine learning (ML) in chemistry is a rapidly growing field that offers the potential to accelerate the discovery and optimization of chemical reactions and materials. nih.gov For 1,3,3,5,5-Pentamethylcyclohexanol, ML models could be employed to predict its reactivity in various chemical transformations, as well as its physical and chemical properties.

Researchers have successfully used ML models to predict reaction outcomes such as yield and selectivity with high accuracy. chemrxiv.org These models are often trained on large datasets of chemical reactions and can identify complex relationships between molecular features and reaction performance. nih.govchemrxiv.org For instance, ML algorithms like Random Forest have been used to predict stereoselectivity in reactions, a critical aspect of organic synthesis. nih.gov

By developing ML models that incorporate descriptors for 1,3,3,5,5-Pentamethylcyclohexanol, it would be possible to predict its behavior as a reactant, ligand, or solvent in a wide range of chemical contexts. This predictive capability could guide experimental work, saving time and resources by identifying promising reaction conditions before they are tested in the lab. chemrxiv.org Furthermore, the analysis of which molecular descriptors are most important for accurate predictions can provide valuable insights into the underlying reaction mechanisms. chemrxiv.org

| Machine Learning Application | Potential Benefit for 1,3,3,5,5-Pentamethylcyclohexanol Research |

| Reaction Yield Prediction | Optimize reaction conditions for the synthesis of or with 1,3,3,5,5-Pentamethylcyclohexanol. nih.govchemrxiv.org |

| Selectivity Prediction | Predict regioselectivity, site-selectivity, and enantioselectivity in reactions involving the compound. chemrxiv.org |

| Property Prediction | Estimate physical and chemical properties without the need for extensive experimental measurement. nih.gov |

| Mechanism Elucidation | Gain insights into reaction mechanisms by analyzing important molecular descriptors in the ML model. chemrxiv.org |

Application of Advanced Characterization for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is fundamental to controlling their outcomes. Advanced characterization techniques that allow for real-time monitoring are becoming increasingly important in chemical research. For reactions involving 1,3,3,5,5-Pentamethylcyclohexanol, these techniques can provide a wealth of information that is not accessible through traditional offline analysis.

Techniques such as in-situ spectroscopy (e.g., FTIR, Raman, NMR) and calorimetry can be used to track the concentration of reactants, products, and intermediates as a reaction progresses. This data can be used to determine reaction rates, identify transient species, and build detailed kinetic models.

The insights gained from real-time reaction monitoring can be used to optimize reaction conditions, improve product yields and selectivity, and ensure the safe operation of chemical processes. For example, in the synthesis of 1,3,3,5,5-Pentamethylcyclohexanol, real-time monitoring could be used to control the addition rate of reagents and maintain the optimal reaction temperature. chemicalbook.com

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1,3,3,5,5-Pentamethylcyclohexanol?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry and substitution pattern of the cyclohexanol backbone. Gas Chromatography-Mass Spectrometry (GC-MS) should be paired with retention index data from the NIST Chemistry WebBook to validate purity and structural identity . Infrared (IR) spectroscopy can identify hydroxyl (O-H) and methyl (C-H) stretching vibrations, with comparisons to reference spectra in PubChem or CAS Common Chemistry .

Q. How can researchers safely handle 1,3,3,5,5-Pentamethylcyclohexanol in laboratory settings?

- Answer : Adhere to protocols outlined in safety data sheets (SDS) for structurally similar cyclohexanol derivatives, such as (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride. Use fume hoods for volatile handling, wear nitrile gloves, and store the compound in inert conditions to prevent oxidation. Emergency procedures should follow institutional Chemical Hygiene Plans, as detailed in lab safety regulations .

Q. What synthetic routes are documented for producing methyl-substituted cyclohexanol derivatives?

- Answer : Key methods include:

- Oxidation/Reduction : Analogous to 1-Phenylcyclohexanol synthesis, using controlled oxidation (e.g., KMnO₄) of pentamethylcyclohexane precursors or reduction of ketones with NaBH₄/LiAlH₄ .

- Substitution : Methyl groups can be introduced via Friedel-Crafts alkylation or Grignard reactions, with reaction conditions optimized using factorial design to assess temperature and catalyst variables .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1,3,3,5,5-Pentamethylcyclohexanol in catalytic systems?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density distributions and steric effects of methyl groups. Molecular docking studies, as applied to ethyl 3,3,5,5-tetracyano derivatives, help identify potential binding interactions in enzyme-active sites. Pair these with molecular dynamics simulations to assess conformational stability under varying solvent conditions .

Q. What strategies resolve contradictions in thermodynamic data (e.g., melting points, solubility) reported for methyl-substituted cyclohexanols?

- Answer : Conduct systematic reproducibility studies using:

- Controlled Crystallization : Vary solvents (polar vs. nonpolar) and cooling rates to isolate polymorphs.

- Differential Scanning Calorimetry (DSC) : Compare phase transitions with literature values from NIST or CAS databases.

- Meta-Analysis : Cross-reference datasets from PubChem, ChemIDplus, and regulatory sources (e.g., ECHA) to identify outliers and potential synthesis impurities .

Q. How can factorial design optimize the synthesis of 1,3,3,5,5-Pentamethylcyclohexanol derivatives for bioactivity studies?

- Answer : Implement a 2ⁿ factorial design to evaluate variables such as:

- Catalyst Load (e.g., H₂SO₄ vs. p-TsOH).

- Reaction Time/Temperature .

- Solvent Polarity (e.g., DCM vs. THF).

Statistical tools (ANOVA) identify significant factors affecting yield and stereoselectivity, as demonstrated in cyclohexanol substitution studies .

Q. What role does stereochemistry play in the neuroprotective or biological activity of methyl-substituted cyclohexanols?

- Answer : Stereochemical configuration (e.g., cis vs. trans methyl groups) influences hydrogen-bonding capacity and membrane permeability. Compare enantiomers of analogs like (1S,2R)-2-Phenylcyclohexanol using in vitro assays (e.g., neuronal cell viability under oxidative stress). Chiral chromatography (HPLC with cyclodextrin columns) separates isomers for individual bioactivity profiling .

Methodological Resources

- Data Validation : Cross-check spectral data against NIST WebBook and PubChem to ensure accuracy .

- Experimental Reproducibility : Follow quasi-experimental designs with control groups, as outlined in advanced lab protocols .

- Software Tools : Use chemical informatics platforms (e.g., Gaussian for DFT, AutoDock for docking) to model interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.